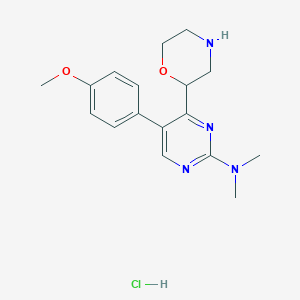

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Description

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAKZOABIAYBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

Substitution Reactions: The methoxyphenyl group is introduced via electrophilic aromatic substitution, often using methoxybenzene and a suitable electrophile.

Morpholine Ring Introduction: The morpholine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with morpholine.

Dimethylamine Group Addition: The dimethylamine group is typically introduced via reductive amination, where a ketone or aldehyde intermediate reacts with dimethylamine in the presence of a reducing agent.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: The amide or ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Nitric acid, sulfuric acid, halogens.

Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products Formed

Oxidation: Formation of phenols or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Hydrolysis: Formation of carboxylic acids or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{15}H_{20}N_{4}O_{2}·HCl

- Molecular Weight : Approximately 320.81 g/mol

- IUPAC Name : 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit kinases involved in tumor growth and metastasis, making them candidates for targeted cancer therapies .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt cellular processes in bacteria and fungi, potentially leading to cell death. This property positions it as a candidate for developing new antibiotics or antifungal agents .

Neurological Disorders

The morpholine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, particularly in conditions such as anxiety and depression .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, and compounds like this one have shown promise in reducing inflammatory responses in various models. This application could lead to the development of new anti-inflammatory drugs that target specific inflammatory pathways .

Synthesis of Novel Compounds

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or novel functionalities .

Material Science

Research is ongoing into the use of such compounds in material science, particularly in creating polymers or nanomaterials that exhibit specific electronic or optical properties. The ability to alter the compound's structure could lead to materials with tailored characteristics for use in electronics or photonics .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The target’s morpholine and hydrochloride salt likely confer superior aqueous solubility vs. non-salt forms (e.g., 5b, 5c) .

- Thermal Stability : The pyrrolo-pyrimidine HCl () decomposes at 260°C, suggesting similar stability for the target compound due to aromatic and heterocyclic rigidity .

Crystallographic and Conformational Insights

- Dihedral Angles : In , the pyrimidine ring forms dihedral angles of 12.8° and 86.1° with substituents, affecting molecular planarity and packing . The target’s morpholine group may introduce steric hindrance, reducing planarity and altering crystal packing vs. methoxynaphthyl analogs (e.g., 5b) .

- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystals in , whereas the target’s hydrochloride salt may exhibit stronger ionic interactions .

Activité Biologique

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a morpholine group and a methoxyphenyl moiety. Its chemical structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinase Activity : It has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), which is implicated in various cancer pathways. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting that this compound may also activate apoptotic pathways, possibly through the modulation of Bcl-2 family proteins like Mcl-1 .

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds, providing insights into the potential efficacy of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride:

- Cell-Based Assays : In vitro assays demonstrated that similar pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer models. For example, related compounds showed EC50 values as low as 2 nM in apoptosis induction assays .

Case Studies

- Xenograft Models : In mouse xenograft models, compounds structurally similar to 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride exhibited marked tumor growth inhibition, suggesting strong in vivo efficacy .

- Mechanistic Studies : Studies focusing on the mechanism revealed that treatment with these compounds led to downregulation of anti-apoptotic proteins and activation of caspases, thereby promoting apoptosis in tumor cells .

Comparative Biological Activity Table

Q & A

Basic: What are the key synthetic methodologies for preparing 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and salt formation. For example, analogous compounds are synthesized by refluxing intermediates (e.g., chloromethyl-pyrimidine derivatives) with amines (e.g., morpholine derivatives) in chloroform or methanol under vigorous stirring . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., chloroform) enhance nucleophilic substitution efficiency.

- Temperature control : Reflux conditions (e.g., 5–12 hours) ensure complete reaction while avoiding decomposition.

- Purification : Column chromatography (silica gel, 200–300 mesh) with chloroform/methanol gradients isolates the product, followed by crystallization (e.g., from methanol) to improve purity .

- Salt formation : Hydrochloride salts are generated by treating the free base with HCl in anhydrous ethanol, followed by vacuum drying .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Answer:

Key methods include:

- NMR spectroscopy : and NMR (e.g., in DMSO-) identify substituent environments, such as methoxy protons (~3.77 ppm) and pyrimidine ring carbons .

- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between pyrimidine and aryl groups, critical for confirming stereochemistry .

- Elemental analysis : Validates molecular composition (e.g., C, H, N, Cl percentages) to confirm salt stoichiometry .

- HPLC-MS : Ensures purity (>95%) and detects trace impurities using reverse-phase columns and ESI ionization .

Advanced: How do polymorphic forms of structurally related pyrimidine derivatives influence pharmacological activity, and what analytical approaches detect these variations?

Answer:

Polymorphism in pyrimidines can alter solubility, bioavailability, and target binding. For example, dihedral angle differences between polymorphs (e.g., 5.2° vs. 6.4° in a chlorophenyl derivative) modify π-π stacking and hydrogen-bonding networks, impacting biological activity . Analytical strategies include:

- Single-crystal X-ray diffraction : Quantifies conformational differences (e.g., aryl group coplanarity with pyrimidine rings) .

- DSC/TGA : Identifies thermal stability variations between polymorphs.

- In vitro assays : Comparative MIC (minimum inhibitory concentration) testing against bacterial/fungal strains reveals activity disparities linked to crystal packing .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Methodological solutions include:

- Metabolic profiling : Use LC-MS/MS to identify active metabolites in plasma/tissues and correlate with in vitro IC values .

- Formulation optimization : Improve solubility via co-crystallization or lipid-based carriers to enhance in vivo exposure .

- Dose-response studies : Establish pharmacokinetic/pharmacodynamic (PK/PD) models to align in vitro potency with effective plasma concentrations .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

SAR studies focus on modifying substituents to enhance target affinity and selectivity. Key approaches:

- Core scaffold modifications : Replace morpholine with piperazine or thiomorpholine to alter hydrogen-bonding capacity .

- Substituent optimization : Vary methoxy groups (e.g., 4-methoxy vs. 3,4-dimethoxy) to modulate lipophilicity and membrane permeability .

- Bioisosteric replacement : Substitute pyrimidine with pyrazolo[3,4-d]pyrimidine to improve metabolic stability .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like dihydrofolate reductase (DHFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.